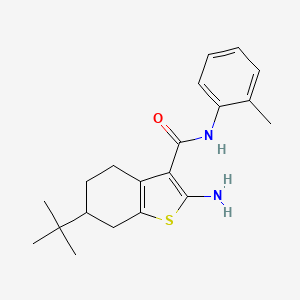

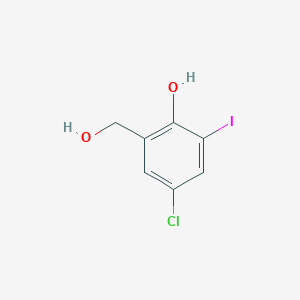

![molecular formula C14H17ClN2S B2895687 N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine CAS No. 865660-16-8](/img/structure/B2895687.png)

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The molecule also contains a phenyl group (a benzene ring minus a hydrogen), and a butanamine group, which is a four-carbon chain with an amine group at one end .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiazole ring could be formed using techniques such as the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis . The phenyl group could be introduced through a Friedel-Crafts alkylation, and the butanamine group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring is aromatic and planar, while the butanamine chain is flexible and can rotate around its single bonds. The phenyl group is also aromatic and planar .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. The thiazole ring could participate in electrophilic aromatic substitution reactions, while the amine group could act as a nucleophile in substitution reactions or could be protonated to form a positively charged ammonium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential anticancer properties. A study highlights the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents. These compounds were tested against hepatocellular carcinoma cell lines, showing significant anticancer activity, suggesting that structural analogs of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine could also exhibit similar properties (Gomha et al., 2017).

Synthesis and Characterization

Research on thiazole derivatives often focuses on their synthesis and potential applications. For instance, thiazolium-ion based organic ionic liquids were synthesized and found to promote benzoin condensation, indicating the versatility of thiazole compounds in synthetic organic chemistry (Davis & Forrester, 1999).

Antimicrobial and Antifungal Activity

Thiazole compounds have also been evaluated for their antimicrobial and antifungal activities. For example, a study on the synthesis, characterization, and antimicrobial activity of thiadiazole derivatives highlighted their potential in developing new antimicrobial agents (Raval et al., 2012).

Neuroprotective Effects

Investigations into thiazole derivatives for neuroprotection have shown promising results. Neuroprotective effects of neuronal Ca(2+) channel blockers, including derivatives of similar structural classes, have demonstrated protection against ischemia-induced brain injury, suggesting potential research avenues for this compound in neuroprotection (Hicks et al., 2000).

HIV-1 Reverse Transcriptase Inhibition

Thiazole derivatives have been designed to inhibit HIV-1 reverse transcriptase, showcasing the therapeutic potential of thiazole-based compounds in antiviral research. These compounds were found to be active against both DNA polymerase and ribonuclease H functions of the enzyme, highlighting their dual-inhibitory capabilities (Meleddu et al., 2016).

Mechanism of Action

Target of Action

The primary targets of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

The compound interacts with its targets primarily through an interaction with the nicotinic acetylcholine receptor sites . This interaction can lead to changes in the transmission of nerve impulses, affecting the functioning of the nervous system.

Biochemical Pathways

Upon entering physiological systems, molecules containing a thiazole ring, such as our compound, may activate or stop certain biochemical pathways and enzymes . They may also stimulate or block receptors in the biological systems . .

Pharmacokinetics

Similar compounds have been found to be moderately soluble and volatile, with a high potential for leaching to groundwater . They are also very persistent in soil and water . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Similar compounds have been found to have a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soil and water can affect its environmental distribution . Furthermore, it has been found that similar compounds are likely to adversely affect a significant percentage of federally listed endangered or threatened species and critical habitats .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2S/c1-11(7-8-12-5-3-2-4-6-12)16-9-13-10-17-14(15)18-13/h2-6,10-11,16H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOVKUIMUZSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

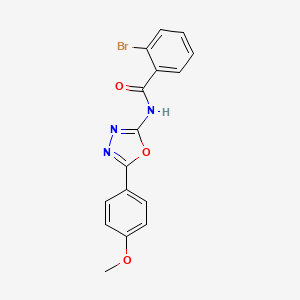

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

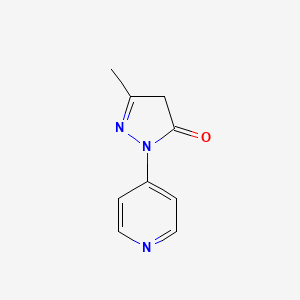

![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)

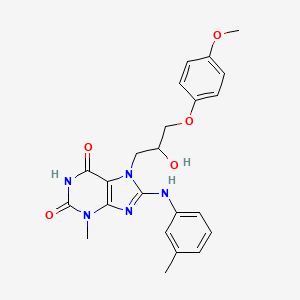

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)